Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside
Overview
Description
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.27 g/mol . It is a derivative of xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside can be synthesized through the acetylation of methyl beta-D-xylopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl beta-D-xylopyranoside.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Methyl beta-D-xylopyranoside.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize its acetylated sugar structure. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The acetyl groups play a crucial role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside: Similar structure but with an alpha configuration.
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-alpha-D-glucopyranouronate: Contains additional functional groups and different sugar moiety.
Uniqueness
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is unique due to its beta configuration and specific acetylation pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESHGJFPWHRBW-WRWGMCAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256354 | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-37-9 | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13007-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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